molecular formula C9H12O2 B3343192 1-Ethoxy-4-methoxybenzene CAS No. 5076-72-2

1-Ethoxy-4-methoxybenzene

Cat. No.: B3343192
CAS No.: 5076-72-2
M. Wt: 152.19 g/mol
InChI Key: FTFNFGIOGXKJSP-UHFFFAOYSA-N
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Description

1-Ethoxy-4-methoxybenzene, also known as p-ethoxyanisole or ethyl p-methoxyphenyl ether, is an organic compound with the molecular formula C₉H₁₂O₂. It is a derivative of benzene, where the benzene ring is substituted with an ethoxy group (-OCH₂CH₃) at the para position relative to a methoxy group (-OCH₃). This compound is known for its pleasant aroma and is used in various applications, including as an intermediate in organic synthesis and in the fragrance industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Ethoxy-4-methoxybenzene can be synthesized through several methods. One common method involves the Williamson ether synthesis, where 4-methoxyphenol (p-cresol) reacts with ethyl bromide in the presence of a strong base such as sodium hydroxide or potassium hydroxide. The reaction typically occurs in an aprotic solvent like dimethyl sulfoxide (DMSO) or acetone, under reflux conditions .

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process. Catalysts and advanced separation techniques are often employed to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions: 1-Ethoxy-4-methoxybenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 1-ethoxy-4-methoxybenzene in chemical reactions involves the activation of the benzene ring by the electron-donating ethoxy and methoxy groups. These groups increase the electron density on the ring, making it more reactive towards electrophiles. In biological systems, the compound’s derivatives may interact with specific molecular targets, such as enzymes or receptors, to exert their effects. The exact pathways and targets depend on the specific derivative and its intended application .

Comparison with Similar Compounds

Uniqueness: 1-Ethoxy-4-methoxybenzene is unique due to the specific positioning of the ethoxy and methoxy groups at the para positions, which significantly influences its reactivity and applications. The para substitution pattern provides distinct electronic and steric effects compared to ortho or meta substitutions, making it a valuable compound in various chemical syntheses and industrial applications .

Properties

IUPAC Name

1-ethoxy-4-methoxybenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O2/c1-3-11-9-6-4-8(10-2)5-7-9/h4-7H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTFNFGIOGXKJSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60198795
Record name p-Methoxyphenetole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60198795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5076-72-2
Record name 1-Ethoxy-4-methoxybenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5076-72-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name p-Methoxyphenetole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005076722
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name p-Methoxyphenetole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60198795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name p-methoxyphenetole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.023.443
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name P-METHOXYPHENETOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I9389X2T25
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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